molecular formula C7H10ClFN2O B13465826 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride

2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B13465826
M. Wt: 192.62 g/mol
InChI Key: WGMWZAFJZSFUEY-UHFFFAOYSA-N
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Description

2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoropyridine and 2-chloroethanol.

    Ether Formation: The 2-fluoropyridine undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(2-fluoropyridin-3-yl)oxy]ethanol.

    Amination: The hydroxyl group of 2-[(2-fluoropyridin-3-yl)oxy]ethanol is then converted to an amine group using reagents like thionyl chloride followed by ammonia or an amine source.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-[(2-fluoropyridin-3-yl)oxy]ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated pyridine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoropyridin-3-yl)ethan-1-amine
  • 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

2-(2-fluoropyridin-3-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c8-7-6(11-5-3-9)2-1-4-10-7;/h1-2,4H,3,5,9H2;1H

InChI Key

WGMWZAFJZSFUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)OCCN.Cl

Origin of Product

United States

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